Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-thiazolyl)-

Lipophilicity LogP Physicochemical properties

Early-stage antimicrobial SAR campaigns often struggle with promiscuous binding from lipophilic leads. This unsubstituted thiazole derivative (LogP 1.98) reduces membrane partitioning risk while leaving C2 open for systematic functionalization. - LogP 1.98 vs. 2.29-3.65 for C2-substituted analogs, minimizing solubility artifacts. - Free C2 position enables halogenation or cross-coupling for focused library synthesis. - High-purity (≥98%) solid supplied with full analytical characterization.

Molecular Formula C11H9NO3S
Molecular Weight 235.26 g/mol
CAS No. 51625-76-4
Cat. No. B12123633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(2,4-dihydroxyphenyl)-2-(4-thiazolyl)-
CAS51625-76-4
Molecular FormulaC11H9NO3S
Molecular Weight235.26 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)O)C(=O)CC2=CSC=N2
InChIInChI=1S/C11H9NO3S/c13-8-1-2-9(11(15)4-8)10(14)3-7-5-16-6-12-7/h1-2,4-6,13,15H,3H2
InChIKeyHSILQTPMMDYSRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-thiazolyl)- (CAS 51625-76-4): A 2,4-Dihydroxyphenyl-Thiazolyl Ethanone Scaffold for Antimicrobial Lead Optimization


Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-thiazolyl)- (CAS 51625-76-4) is a synthetic thiazolylphenol ethanone derivative with molecular formula C11H9NO3S and molecular weight 235.26 g/mol . This compound belongs to a class of 2,4-dihydroxyphenyl-thiazole hybrids under active investigation for antimicrobial applications, as evidenced by recent patent filings on thiazolylphenol compounds for treating microbial infections [1].

Why 2-Thiazolyl Substitution on 2,4-Dihydroxyphenyl Ethanone Dictates Lipophilicity-Driven Selection: The Case for CAS 51625-76-4


Within the 1-(2,4-dihydroxyphenyl)-2-(thiazol-4-yl)ethanone series, the nature of the thiazole C2 substituent profoundly influences lipophilicity (LogP) while leaving polar surface area unchanged . The unsubstituted thiazole derivative (CAS 51625-76-4) exhibits significantly lower LogP (1.98) compared to its 2-methyl (LogP 2.29) and 2-phenyl (LogP 3.65) counterparts, directly impacting aqueous solubility, membrane permeability, and formulation behavior. Direct head-to-head biological activity comparisons between this compound and its C2-substituted analogs are currently absent from the peer-reviewed literature; however, the substantial LogP differences alone preclude indiscriminate substitution, as altered lipophilicity would confound biological assay reproducibility and lead optimization outcomes.

Quantitative Differentiation Evidence for Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-thiazolyl)- (CAS 51625-76-4) vs. Closest Analogs


Lipophilicity Differential I: Unsubstituted Thiazole (CAS 51625-76-4) vs. 2-Methyl Analog (CAS 51625-77-5)

The target compound exhibits a calculated LogP of 1.98, which is 0.31 log units lower than the 2-methyl analog (LogP 2.29) . This difference translates to an approximately 2-fold lower octanol-water partition coefficient, indicating superior aqueous solubility for the unsubstituted thiazole derivative.

Lipophilicity LogP Physicochemical properties Thiazole derivatives

Lipophilicity Differential II: Unsubstituted Thiazole (CAS 51625-76-4) vs. 2-Phenyl Analog (CAS 51625-78-6)

Compared to the 2-phenyl analog, the target compound's LogP of 1.98 is 1.67 log units lower than the 3.65 LogP of the 2-phenyl derivative . This substantial difference corresponds to a roughly 47-fold lower partition coefficient, highlighting a major solubility and developability advantage for the unsubstituted thiazole scaffold.

Lipophilicity LogP Drug-likeness Solubility

Invariant Polar Surface Area Across Analogs Confirms Substitution-Selective Lipophilicity Modulation

All three analogs share an identical topological polar surface area (TPSA) of 98.66 Ų , demonstrating that the thiazole C2-substituent modulates lipophilicity without altering hydrogen-bonding capacity. This orthogonality allows fine-tuning of LogP while preserving key molecular recognition features.

Polar surface area TPSA Hydrogen bonding Thiazole SAR

Procurement-Guiding Application Scenarios for Ethanone, 1-(2,4-dihydroxyphenyl)-2-(4-thiazolyl)- (CAS 51625-76-4)


Medicinal Chemistry Lead Optimization: Prioritizing Aqueous Solubility and Oral Bioavailability

In early-stage drug discovery for antimicrobial targets, the unsubstituted thiazole derivative (CAS 51625-76-4) provides a superior solubility profile (LogP 1.98) compared to its 2-alkyl and 2-aryl analogs . This minimizes the need for solubility-enhancing formulation strategies, accelerates in vitro assay development, and improves the likelihood of favorable oral absorption. Procurement of this specific derivative is warranted when the lead optimization campaign demands a balanced hydrophilic scaffold with a free C2 position available for subsequent SAR exploration.

Chemical Probe Development: Minimizing Lipophilicity-Driven Off-Target Binding

For chemical biology applications where target engagement specificity is critical, the reduced lipophilicity of CAS 51625-76-4 (LogP 1.98) relative to its 2-substituted counterparts (LogP 2.29–3.65) lowers the risk of non-specific membrane partitioning and promiscuous protein binding, thereby increasing confidence in observed biological effects. Researchers should select this unsubstituted analog when designing probe molecules intended to interrogate specific protein targets with minimal lipophilicity-related artifacts.

Organic Synthesis: A Versatile Intermediate for Focused Library Generation

The unsubstituted thiazole C2 position in CAS 51625-76-4 offers a reactive site for further functionalization (e.g., halogenation, cross-coupling) , enabling the generation of focused compound libraries with controlled lipophilicity ranges. The established LogP baseline of 1.98 for this core scaffold provides a rational starting point for property-based design, allowing medicinal chemists to anticipate the physicochemical impact of subsequent substitutions.

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